

L-779450: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: L-779450

Cat. No.: B1684357

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Product Information

- Name: **L-779450**
- Synonym: Raf Kinase Inhibitor IV
- CAS Number: 303727-31-3
- Molecular Formula: C₂₀H₁₄ClN₃O
- Molecular Weight: 347.8 g/mol [1]
- Mechanism of Action: **L-779450** is a potent and selective, ATP-competitive inhibitor of B-Raf kinase with a reported IC₅₀ of 10 nM and a K_d of 2.4 nM.[2][3] It also inhibits p38 MAPK. [4] By inhibiting B-Raf, **L-779450** suppresses the MAPK signaling pathway, which can inhibit cell proliferation and induce apoptosis.

Solubility Data

L-779450 is a crystalline solid that is soluble in organic solvents but sparingly soluble in aqueous solutions.[1] For optimal results, use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[2]

| Solvent | Solubility | Concentration (Approx.) | Notes |
|------------------------------|----------------|-------------------------|--|
| DMSO | ~70 mg/mL[2] | ~201.26 mM[2] | Use fresh, anhydrous DMSO.[2] |
| DMF | ~30 mg/mL[1] | ~86.25 mM | Purge solvent with inert gas.[1] |
| Ethanol | ~2 mg/mL[1] | ~5.75 mM | Purge solvent with inert gas.[1] |
| Water | Insoluble[2] | - | - |
| Aqueous Buffer (PBS, pH 7.2) | ~0.12 mg/mL[1] | ~0.35 mM | Requires pre-dissolving in DMF (1:7 DMF:PBS ratio).[1] |

Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are critical to ensure the stability and activity of **L-779450**. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Protocol 1: High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock for in vitro experiments.

Materials:

- **L-779450** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or cryovials

Procedure:

- Equilibrate the **L-779450** vial to room temperature before opening.

- Weigh the desired amount of **L-779450** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 287.5 μ L of DMSO to 1 mg of **L-779450**).
- Vortex or sonicate gently until the solid is completely dissolved.
- Aliquot the stock solution into single-use volumes in sterile tubes.
- Store the aliquots as recommended below.

Storage and Stability

| Form | Storage Temperature | Stability |
|-------------------------|---------------------|---|
| Solid Powder | -20°C | \geq 4 years ^[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years ^[4] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year ^[4] |
| Aqueous Solution | 4°C | Not recommended for more than one day. ^[1] |

Experimental Protocols

L-779450 is frequently used to study the effects of Raf inhibition on cell signaling and survival, particularly in cancer cell lines with B-Raf mutations. A common application is to investigate its ability to sensitize cancer cells to apoptosis-inducing agents like TRAIL.^[4]

Protocol 2: In Vitro Cell Treatment

This protocol describes a general workflow for treating adherent cancer cells with **L-779450** to assess its effect on cell viability or signaling pathways.

Materials:

- Cancer cell line of interest (e.g., A-375 melanoma)
- Complete cell culture medium

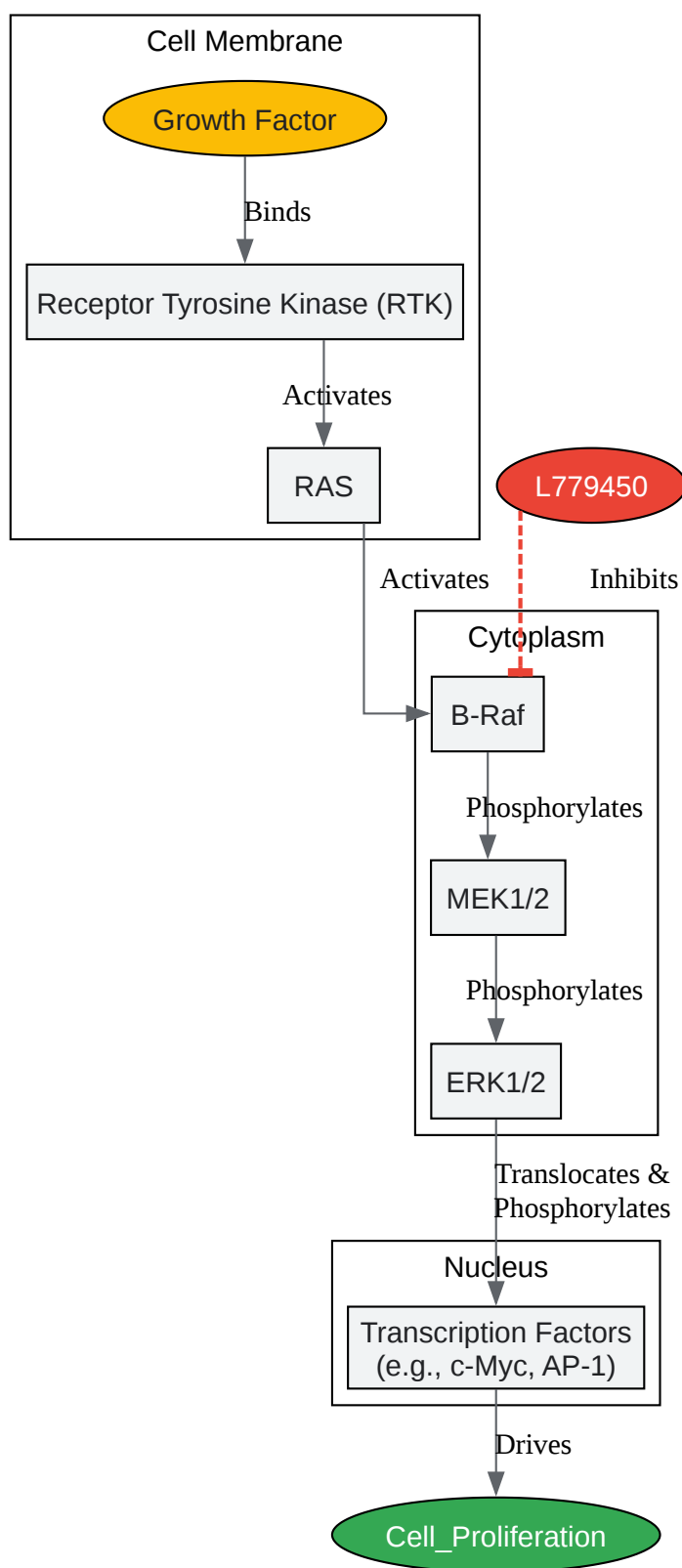
- **L-779450** DMSO stock solution (e.g., 10 mM)
- Multi-well cell culture plates
- Assay reagents (e.g., for viability or western blotting)

Procedure:

- **Cell Seeding:** Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for attachment.
- **Preparation of Working Solution:** On the day of treatment, thaw an aliquot of the **L-779450** DMSO stock. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the medium should typically be kept below 0.1% to avoid solvent toxicity.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing the various concentrations of **L-779450**. Include a vehicle control (medium with the same final concentration of DMSO).
- **Incubation:** Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
- **Downstream Analysis:** Following incubation, perform the desired analysis, such as:
 - **Cell Viability Assay:** Use MTT, WST-1, or CellTiter-Glo® assays to measure cell proliferation.
 - **Western Blotting:** Lyse the cells to extract proteins and analyze the phosphorylation status of downstream targets like MEK and ERK to confirm pathway inhibition.
 - **Apoptosis Assay:** Use flow cytometry with Annexin V/PI staining to quantify apoptosis.

Visualizations

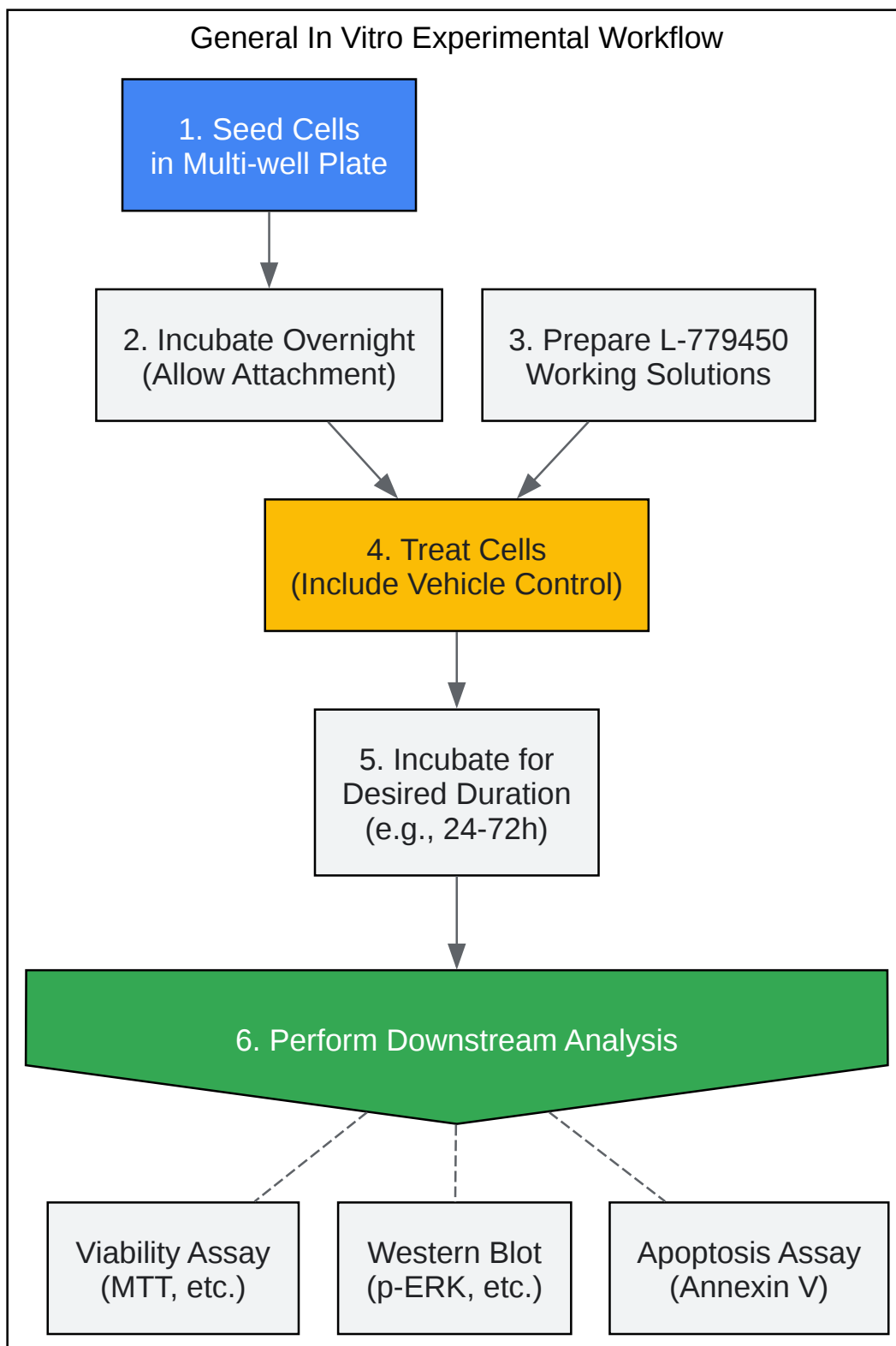
Signaling Pathway



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Caption: MAPK signaling pathway with **L-779450** inhibition of B-Raf.

Experimental Workflow



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Caption: Workflow for cell-based experiments using **L-779450**.

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